molecular formula C15H24O B8602992 4-Methyl-2-t-octylphenol CAS No. 4979-46-8

4-Methyl-2-t-octylphenol

Cat. No. B8602992
CAS RN: 4979-46-8
M. Wt: 220.35 g/mol
InChI Key: MWJFTXUNWYQEIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-t-octylphenol is a useful research compound. Its molecular formula is C15H24O and its molecular weight is 220.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-2-t-octylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-2-t-octylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

4979-46-8

Product Name

4-Methyl-2-t-octylphenol

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

4-methyl-2-(2,4,4-trimethylpentan-2-yl)phenol

InChI

InChI=1S/C15H24O/c1-11-7-8-13(16)12(9-11)15(5,6)10-14(2,3)4/h7-9,16H,10H2,1-6H3

InChI Key

MWJFTXUNWYQEIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(C)(C)CC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Preparation was modified from the method of Kitchen, L. J., J. Am. Chem. Soc. 1948, 70, 1290. In a round-bottom flask to which were attached two addition funnels, a mixture of p-cresol (33.12 g, 306 mmol) and 33 mL 2,4,4-trimethyl-1-pentene was purged with nitrogen. The flask was cooled to 0° C., and 162 mL additional olefin (total amount of 2,4,4-trimethyl-1-pentene=1.23 mol, 4.0 eq.) was added dropwise, while a mixture of boron trifluoride etherate (5 mL, 40 mmol) and 30 mL nitrogen-sparged hexanes was added at the same time. The addition of olefin proceeded for 160 min, and subsequently the flask was allowed to warm to room temperature, and then was heated to 45° C. with stirring under nitrogen for 16 h. After cooling back to room temperature, the reaction was quenched by the addition of 121 g of 30% NaOH/H2O and 10 mL hexanes. After separation, the organic fraction was washed with water, and the combined aqueous fractions were washed with hexanes. The combined organic fractions were again washed with water and then distilled. The fraction distilling at 141° C. and 9-10 Torr was saved and analyzed. Yield: 30.56 g waxy white solid (45%). M.P.=42-5° C. 1H NMR was in accordance with literature (PCT Int. Appl. WO 2006120178 A1, inventors Olesen, Preben. H.; Hansen, H. C.; Christiansen, L. B.; Nielsen, F. E.; Petersen, A. K., to Novo Nordisk A/S).
Quantity
33.12 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step One
[Compound]
Name
olefin
Quantity
162 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two

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